molecular formula C14H15ClN2O B2398912 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide CAS No. 866008-84-6

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide

Cat. No.: B2398912
CAS No.: 866008-84-6
M. Wt: 262.74
InChI Key: VCAAACAHXWOJQT-UHFFFAOYSA-N
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Description

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C14H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and an ethynylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Ethynylcyclohexyl Intermediate: The ethynylcyclohexyl group can be synthesized through the reaction of cyclohexyl bromide with acetylene in the presence of a strong base such as sodium amide.

    Coupling with Pyridine Derivative: The ethynylcyclohexyl intermediate is then coupled with a pyridine derivative that has a chloro substituent at the 6-position. This coupling reaction can be facilitated by using a palladium catalyst and a suitable ligand under an inert atmosphere.

    Amidation Reaction: The final step involves the amidation of the coupled product with an appropriate amine to form the carboxamide group. This reaction can be carried out using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
  • 6-chloro-N-(1-propynylcyclohexyl)pyridine-2-carboxamide
  • 6-chloro-N-(1-butynylcyclohexyl)pyridine-2-carboxamide

Uniqueness

This compound is unique due to its specific ethynylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-14(9-4-3-5-10-14)17-13(18)11-7-6-8-12(15)16-11/h1,6-8H,3-5,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAAACAHXWOJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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